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Compound of Interest

Compound Name: 4-Oxazolemethanol, 2,5-diphenyl-

Cat. No.: B3188900

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Oxazolemethanol, 2,5-
diphenyl- with key structural analogs. Due to the limited availability of direct experimental data
for 4-Oxazolemethanol, 2,5-diphenyl-, this guide utilizes comprehensive spectroscopic data
from its parent compound, 2,5-diphenyloxazole, and the substituted analog, 2-methyl-4,5-
diphenyloxazole, to provide a robust comparative analysis. This approach allows for an
insightful prediction of the spectroscopic properties of the target compound and highlights the
influence of substituents on the oxazole core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,5-diphenyloxazole and
available data for 2-methyl-4,5-diphenyloxazole. These values serve as a benchmark for
predicting the spectral characteristics of 4-Oxazolemethanol, 2,5-diphenyl-.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent

Chemical Shift (6) ppm

2,5-diphenyloxazole CDClIs

8.11 (m, 2H), 7.71 (m, 2H),
7.50-7.30 (m, 7H)[1]

4-Oxazolemethanol, 2,5-
diphenyl- (Predicted)

CDClIz

Phenyl protons expected in the
range of 7.3-8.2 ppm. A singlet
for the CHz group is
anticipated around 4.5-5.0
ppm, and a broad singlet for
the OH proton, the position of
which is concentration-

dependent.

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shift (8) ppm
_ 165.2, 142.3, 137.8, 128.8,
2-methyl-4,5-diphenyl-4,5-
_ 128.5,128.3, 128.2, 127.9,
dihydrooxazole
127.2, 85.3, 78.5, 14.2[2]
Phenyl carbons are expected
in the aromatic region (120-
140 ppm). The oxazole ring
4-Oxazolemethanol, 2,5- carbons would appear
CDCls

diphenyl- (Predicted)

between 120-165 ppm. The
methylene carbon (CH20H) is
predicted to be in the 55-65

ppm range.

Table 3: Infrared (IR) Spectroscopy Data
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Compound Sample Phase Key Absorptions (cm™?)
3100-3000 (C-H aromatic),
, _ 1610, 1550, 1490 (C=C and
2,5-diphenyloxazole KBr disc

C=N stretching), ~1070 (C-O-C
stretching)[3][4]

4-Oxazolemethanol, 2,5-
diphenyl- (Predicted)

KBr disc

In addition to the absorptions
seen for 2,5-diphenyloxazole,
a broad O-H stretching band is
expected around 3400-3200
cm~t and a C-O stretching
band around 1050-1150 cm~1.

Table 4: Mass Spectrometry Data

Compound

lonization Method

Key m/z values

2,5-diphenyloxazole

Electron lonization (EI)

221 (M*), 165, 105, 77[5][6]

2-methyl-4,5-diphenyloxazole

Electron lonization (EI)

235 (M*), 105, 77[7]

4-Oxazolemethanol, 2,5-

Electron lonization (EI)

diphenyl- (Predicted)

The molecular ion (M%) is
expected at m/z 251.
Fragmentation may involve the
loss of H20 (m/z 233) and the
formyl radical (CHO) from the
hydroxymethyl group, as well
as characteristic fragments of

the diphenyl oxazole core.

Table 5: UV-Vis Spectroscopy Data
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Compound Solvent Amax (nm)

2,5-diphenyloxazole Dichloromethane ~320

A similar Amax to 2,5-
diphenyloxazole is expected,
possibly with a slight

4-Oxazolemethanol, 2,5- solvatochromic shift. The

) ) Methanol/Ethanol ) )

diphenyl- (Predicted) primary absorption would be
due to the 1t-11* transitions of
the conjugated diphenyl-

oxazole system.

Experimental Protocols

The data presented in this guide are compiled from various sources. Standard experimental
protocols for each spectroscopic technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e 1H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence.
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of the compound with dry potassium bromide and pressing the mixture into a thin disk.
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Alternatively, a thin film can be cast from a volatile solvent.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a
direct insertion probe.

lonization: Electron lonization (EI) is a common method for generating molecular ions and
characteristic fragment ions.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The relative
abundance of each ion is plotted to generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Instrument: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain
an absorbance reading between 0.1 and 1.0.

Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-
800 nm). The wavelength of maximum absorbance (Amax) is reported.

Visualizing the Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel organic compound like 4-Oxazolemethanol, 2,5-diphenyl-.
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Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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